3-(1H-Indazol-5-YL)propanoic acid

Description

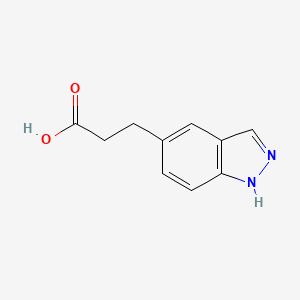

Structure

3D Structure

Properties

CAS No. |

885271-29-4 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(1H-indazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |

InChI Key |

MOIORVNDRGXWKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1h Indazol 5 Yl Propanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the 3-(1H-Indazol-5-YL)propanoic acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(1H-indazol-5-yl)propanoic acid, two primary disconnection strategies are apparent.

Strategy A involves the disconnection of the carbon-carbon bond between the indazole ring and the propanoic acid side chain. This is a common and versatile approach in aromatic chemistry, typically relying on well-established cross-coupling reactions. This leads back to a 5-functionalized 1H-indazole (e.g., where X is a halogen, boronic ester, or another reactive group) and a three-carbon synthon representing the propanoic acid chain. This strategy is often favored due to the modularity it offers, allowing for variations in both the indazole core and the side chain.

Strategy B focuses on disconnecting the N1-C7a and N1-N2 bonds of the pyrazole (B372694) portion of the indazole ring. This approach builds the indazole core from a pre-functionalized benzene (B151609) ring that already contains the propanoic acid moiety or a suitable precursor. This might involve the cyclization of a substituted hydrazine (B178648) derivative, such as one derived from 4-amino-3-methylphenylpropanoic acid or a related compound. While potentially more convergent, this strategy can be limited by the availability of the required substituted benzene precursors.

| Strategy | Disconnection Point | Key Intermediates / Synthons | Associated Reactions |

| Strategy A | C5(Indazole) - Cα(Propanoic Acid) | 5-Functionalized 1H-Indazole (e.g., 5-bromo-1H-indazole) + 3-Carbon Synthon (e.g., ethyl acrylate, 3-halopropanoate) | Heck Coupling, Suzuki Coupling, Sonogashira Coupling |

| Strategy B | N1-C7a and N1-N2 bonds of Indazole | Substituted Phenylhydrazine with Propanoic Acid Chain | Diazotization, Cadogan Reaction, Fischer Indazole Synthesis variation |

Established Synthetic Routes to the 1H-Indazole-5-YL Building Block

The synthesis of the 1H-indazole core is a well-documented area of heterocyclic chemistry. nih.gov Numerous methods exist, with the choice often depending on the desired substitution pattern and the availability of starting materials. For the purpose of synthesizing 3-(1H-indazol-5-yl)propanoic acid via Strategy A, the primary goal is to produce a 1H-indazole functionalized at the 5-position, which can then undergo cross-coupling.

One of the most direct methods involves the cyclization of o-halobenzonitriles with hydrazine. organic-chemistry.org For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be treated with hydrazine hydrate (B1144303) to yield 5-bromo-1H-indazol-3-amine. mdpi.com This provides a versatile building block where the bromine atom at C-5 is primed for subsequent cross-coupling reactions.

Another common approach is the diazotization of ortho-alkylanilines followed by cyclization. nih.gov Starting from an appropriately substituted aniline, this method can provide access to a range of indazole derivatives. Transition metal-free methods, such as the reaction of N-tosylhydrazones with nitroaromatic compounds, have also been developed, broadening the scope of accessible indazole cores. rsc.org

A summary of common routes to key 5-substituted indazole building blocks is presented below.

| Starting Material | Reagents | Product | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine Hydrate (NH₂NH₂·H₂O) | 5-Bromo-1H-indazol-3-amine | mdpi.com |

| 2-Amino-5-bromotoluene | NaNO₂, HCl | 5-Bromo-1H-indazole | nih.gov |

| 4-Bromo-2-methylaniline | Isoamyl nitrite | 5-Bromo-1H-indazole | N/A |

Methods for Propanoic Acid Chain Introduction and Functionalization onto the Indazole System

With a functionalized 1H-indazole-5-yl building block in hand, the next crucial step is the introduction of the three-carbon propanoic acid chain. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation due to their high efficiency and functional group tolerance.

Heck Coupling: This reaction can be used to couple a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with an acrylic acid ester, such as ethyl acrylate. The resulting product is an ethyl (E)-3-(1H-indazol-5-yl)acrylate. Subsequent catalytic hydrogenation reduces the carbon-carbon double bond, and basic or acidic hydrolysis of the ester yields the final 3-(1H-indazol-5-yl)propanoic acid.

Suzuki Coupling: An alternative is the Suzuki coupling, which involves the reaction of a 5-bromo-1H-indazole with a suitable boronic acid or ester derivative of the propanoic acid side chain. mdpi.comnih.gov For example, coupling with (3-ethoxy-3-oxopropyl)boronic acid or its pinacol (B44631) ester would directly install the protected side chain.

Sonogashira Coupling: This method involves coupling a 5-halo-1H-indazole with a terminal alkyne like propargyl alcohol or ethyl propiolate. The resulting alkyne can then be fully reduced to the alkane via catalytic hydrogenation, followed by functional group manipulation (e.g., oxidation of the alcohol or hydrolysis of the ester) to afford the carboxylic acid.

An analogous strategy has been successfully employed in the synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids, highlighting the robustness of these cross-coupling approaches for installing propanoic acid moieties on heterocyclic cores. nih.govsigmaaldrich.com

| Reaction Type | Indazole Substrate | Coupling Partner | Key Reagents/Catalyst | Intermediate Product |

| Heck Coupling | 5-Bromo-1H-indazole | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-(1H-indazol-5-yl)acrylate |

| Suzuki Coupling | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Ethyl 3-bromopropanoate | Pd(dppf)Cl₂, K₂CO₃ | Ethyl 3-(1H-indazol-5-yl)propanoate |

| Sonogashira Coupling | 5-Iodo-1H-indazole | Ethyl propiolate | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 3-(1H-indazol-5-yl)propynoate |

Exploration of Novel Synthetic Approaches and Catalytic Methods for Enhanced Efficiency

Modern synthetic organic chemistry continuously seeks more efficient, atom-economical, and environmentally benign methods. In the context of indazole synthesis, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful strategies. nih.govscilit.comrawdatalibrary.net These methods avoid the need for pre-functionalization (e.g., halogenation) of the starting materials, thus shortening synthetic sequences.

For instance, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture can be used to construct substituted N-aryl-2H-indazoles from azobenzenes and aldehydes in a single step. acs.org Similarly, cobalt(III)-catalyzed C-H functionalization has been developed for the one-step synthesis of N-aryl-2H-indazoles. nih.gov While these methods typically yield 2H-indazoles, they represent a significant advance in efficiency. Adapting these C-H activation principles to directly couple a suitable benzene derivative with a synthon that forms the pyrazole ring and incorporates the side chain could provide a novel and highly efficient route to the target molecule.

Direct C-H functionalization could also be envisioned for the side-chain introduction step. A catalytic system that could directly couple the C-5 C-H bond of 1H-indazole with a suitable three-carbon electrophile would represent a major improvement over traditional cross-coupling methods by eliminating the need to synthesize a 5-halo- or 5-boro-indazole intermediate.

Optimization of Reaction Conditions and Yields in the Synthesis of 3-(1H-Indazol-5-YL)propanoic acid

Optimizing reaction conditions is critical for maximizing yield, purity, and scalability. For the key cross-coupling step, several parameters must be carefully considered. Recent studies on the synthesis of related functionalized indazoles provide insight into the optimization process. nih.gov

For a typical Suzuki or Heck coupling, the choice of catalyst, ligand, base, and solvent can have a profound impact on the outcome. For example, in the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine, a solvent screen revealed that while polar aprotic solvents like NMP and DMSO gave poor regioselectivity, less polar solvents like 2-MeTHF significantly improved the ratio of the desired regioisomer. nih.gov Similarly, the equivalents of reagents, reaction temperature, and time must be fine-tuned. researchgate.net

The table below illustrates typical parameters that are varied during the optimization of a cross-coupling reaction for the synthesis of a functionalized indazole.

| Parameter | Variables | Potential Impact |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Activity, stability, reaction rate |

| Ligand | PPh₃, P(o-tol)₃, Xantphos, SPhos | Catalyst stability, selectivity, reactivity with substrates |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Reaction rate, prevention of side reactions (e.g., homo-coupling) |

| Solvent | Toluene, Dioxane, DMF, 2-MeTHF/H₂O | Substrate solubility, reaction temperature, catalyst stability, regioselectivity |

| Temperature | Room Temperature to 120 °C | Reaction rate, decomposition of substrates or products |

Investigation of Molecular Interactions and Biological Mechanisms of Action

Elucidation of Molecular Mechanisms in Biological Systems

Cell Cycle Progression and Arrest Mechanisms

Currently, there is a lack of published scientific literature detailing the specific effects of 3-(1H-Indazol-5-YL)propanoic acid on cell cycle progression and arrest mechanisms. Further research is required to characterize its potential interactions with key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins.

Inflammatory Pathway Modulatory Effects at a Molecular Level

Detailed molecular studies on the direct modulatory effects of 3-(1H-Indazol-5-YL)propanoic acid on inflammatory pathways are not yet available in the public domain. Investigations into its potential to modulate key inflammatory mediators such as cytokines, chemokines, and prostaglandins, and its interaction with signaling pathways like NF-κB and MAPK, have not been reported.

Oxidative Stress Response Interventions and Antioxidant Enzyme Modulation

The specific interventions of 3-(1H-Indazol-5-YL)propanoic acid in cellular oxidative stress responses and its direct modulatory effects on antioxidant enzymes have not been documented in peer-reviewed research. Future studies are needed to explore its capacity to influence the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and its role in the Nrf2-ARE pathway.

Characterization of Cellular Target Engagement and Specificity

The direct cellular targets of 3-(1H-Indazol-5-YL)propanoic acid and the specificity of its binding interactions remain to be identified. Comprehensive target deconvolution studies, such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA), have not been published for this specific compound.

Phenotypic Screening in Defined Biological Models

While phenotypic screening is a common approach in drug discovery, specific data from such screens involving 3-(1H-Indazol-5-YL)propanoic acid in defined biological models are not currently available in the scientific literature. Therefore, no data tables can be provided at this time.

Analysis of 3-(1H-Indazol-5-YL)propanoic acid: Structure-Activity and Structure-Mechanism Relationships

The exploration of indazole derivatives in medicinal chemistry has revealed a versatile scaffold with a wide array of biological activities. nih.gov Among these, 3-(1H-Indazol-5-YL)propanoic acid stands as a significant core structure. Understanding the relationship between its structure and biological activity is paramount for the rational design of new therapeutic agents. This article focuses exclusively on the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies of this compound and its analogs.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Mapping Structural Features to Specific Molecular Mechanisms

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene (B151609) and pyrazole ring, is a key pharmacophore in many biologically active compounds. The specific molecular mechanisms of action of 3-(1H-Indazol-5-YL)propanoic acid and its analogs are intrinsically linked to the electronic and steric properties conferred by this moiety, in conjunction with the propanoic acid side chain. Research into related compounds has begun to elucidate how specific structural features map to particular molecular interactions.

The biological activity of compounds containing the indazole scaffold is often attributed to their ability to interact with various molecular targets, such as enzymes and receptors. For instance, preliminary studies on related molecules suggest potential inhibitory effects on enzymes involved in metabolic pathways pertinent to cancer and inflammation. The indazole ring is believed to be a crucial element in these interactions.

In a series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, which are derivatives of 3-(1H-Indazol-5-YL)propanoic acid, the indazole moiety serves as a critical "cap" group. rsc.orgresearchgate.net These compounds have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a significant role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.net The structure-activity relationship (SAR) studies of these analogs reveal that the nature of the substituent at the 1-position of the indazole ring significantly influences their inhibitory activity against HDACs. rsc.orgresearchgate.net

Docking studies with these derivatives have provided insights into the specific interactions at the molecular level. The indazole ring, along with its substituents, fits into the active site of the HDAC enzyme, with the N-hydroxypropenamide group chelating the zinc ion in the catalytic site. The variations in the substituent at the 1-position of the indazole ring modulate the binding affinity and selectivity for different HDAC isoforms. For example, compounds with certain substitutions have shown selective inhibitory activity against HDAC6. researchgate.net

The propanoic acid side chain in the parent compound, 3-(1H-Indazol-5-YL)propanoic acid, is another key structural feature. While this specific molecule has not been as extensively studied as its derivatives, the carboxylic acid group provides a potential point of interaction with biological targets, for example, through hydrogen bonding or ionic interactions with amino acid residues in an enzyme's active site. In the case of the N-hydroxypropenamide derivatives, this side chain is modified to enhance its metal-chelating properties, which is crucial for HDAC inhibition. researchgate.net

Table of Structure-Mechanism Relationship Insights for Indazole Analogs:

| Structural Feature | Molecular Mechanism | Target Interaction |

| Indazole Ring | Enzyme Inhibition | Forms key interactions within the active site of enzymes like HDACs. |

| Substituent at 1-position of Indazole | Modulation of HDAC Inhibition | Influences binding affinity and isoform selectivity (e.g., for HDAC6). researchgate.net |

| Propanoic Acid Side Chain (modified) | Zinc Chelation in HDACs | The N-hydroxypropenamide group chelates the catalytic zinc ion. researchgate.net |

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations with Identified and Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1H-Indazol-5-YL)propanoic acid, docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. Although specific docking studies on this exact compound are not readily found, research on analogous indazole derivatives provides significant insights.

For instance, molecular docking studies on a series of indazole derivatives have been instrumental in identifying and optimizing inhibitors for various kinases, which are crucial targets in cancer therapy. nih.govsigmaaldrich.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole core and the amino acid residues in the kinase binding pocket. For 3-(1H-Indazol-5-YL)propanoic acid, the indazole ring could form crucial hydrogen bonds, while the propanoic acid moiety could interact with charged or polar residues.

Similarly, docking studies on 2-(3-benzoylphenyl) propanoic acid derivatives with cyclooxygenase (COX) enzymes have demonstrated how the propanoic acid group contributes to binding within the active site. nih.gov This suggests that for 3-(1H-Indazol-5-YL)propanoic acid, both the indazole and propanoic acid components would play critical roles in its interaction with potential biological targets.

Table 1: Representative Biological Targets for Indazole Derivatives Investigated via Molecular Docking

| Target Protein | Therapeutic Area | Key Interactions Observed with Indazole Scaffold |

| VEGFR-2 | Cancer | Hydrogen bonding with hinge region residues, hydrophobic interactions. sigmaaldrich.com |

| JNK3 | Neurodegenerative Diseases | Isoform-selective interactions, neuroprotective effects. acs.org |

| HIF-1α | Cancer | Interaction with key residues in the active site. nih.gov |

| EGFR | Cancer | Covalent and non-covalent interactions with mutant forms. |

Molecular Dynamics Simulations to Investigate Ligand-Target Binding Dynamics and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules.

For indazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like HIF-1α and VEGFR-2. sigmaaldrich.comnih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and help to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone. A study on 1,3,4-oxadiazole-chalcone hybrid derivatives, for example, utilized MD simulations to confirm the stability of the docked compounds within the target's active site. researchgate.net

In the case of 3-(1H-Indazol-5-YL)propanoic acid, MD simulations would be crucial to assess how the propanoic acid chain adapts within the binding site and to confirm the persistence of key interactions identified in docking over a simulated timeframe.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pathway Analysis

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME prediction tools are widely used to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.govjaptronline.com

For indazole-containing compounds, various in silico models have been applied to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com For example, a study on novel triazoles and indazoles performed in silico ADME predictions to assess their drug-likeness and antitubercular potential. researchgate.net These predictions are based on the molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

The propanoic acid group in 3-(1H-Indazol-5-YL)propanoic acid would significantly influence its ADME profile, likely increasing its water solubility and potentially making it a substrate for various transporters.

Table 2: Predicted ADME Properties for a Representative Indazole Derivative

| Property | Predicted Value/Range | Implication |

| Lipophilicity (logP) | 1.5 - 3.5 | Good balance between solubility and permeability. |

| Water Solubility | Moderately Soluble | Favorable for oral absorption. |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |

| CYP450 Inhibition | Low potential for inhibition of major isoforms | Reduced risk of drug-drug interactions. |

| Blood-Brain Barrier Permeability | Low to Moderate | May or may not cross into the central nervous system. |

Note: This table is illustrative and based on general findings for indazole derivatives. Specific predictions for 3-(1H-Indazol-5-YL)propanoic acid would require dedicated calculations.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule in detail. These methods can predict molecular geometry, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior at the atomic level. nih.gov

For indazole derivatives, DFT calculations have been used to study their HOMO-LUMO energy gaps, which relate to their electronic stability and reactivity. nih.gov Such calculations can also help in understanding the tautomeric preferences of the indazole ring, which can significantly impact its biological activity. nih.gov Furthermore, quantum chemistry can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural characterization of newly synthesized compounds. nih.gov

Virtual Screening for the Identification of Novel Analogs and Hit Expansion

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This can be done using either ligand-based or structure-based approaches.

In the context of 3-(1H-Indazol-5-YL)propanoic acid, if it were identified as a "hit" compound with some desirable activity, virtual screening could be used to find structurally similar compounds (analogs) with potentially improved properties. For example, a virtual screening of azole libraries was conducted to find potential anti-mucormycotic agents. elsevierpure.com The indazole scaffold is a common feature in many chemical libraries used for virtual screening. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are overarching strategies that utilize computational tools to design new drugs.

Ligand-based drug design is employed when the structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. If a set of active indazole-containing molecules were known, a pharmacophore model could be developed to define the essential features required for activity. This model could then be used to design new molecules, including novel 3-(1H-Indazol-5-YL)propanoic acid derivatives.

Structure-based drug design is used when the three-dimensional structure of the target protein is available. nih.gov This approach heavily relies on molecular docking and MD simulations to design ligands that fit perfectly into the target's binding site. The design of novel indazole amide inhibitors of ERK1/2 is a prime example of a successful structure-based design campaign. nih.gov For 3-(1H-Indazol-5-YL)propanoic acid, if its target were known and its structure determined, structure-based design would be the method of choice to optimize its binding affinity and selectivity.

Chemical Derivatization Strategies and Scaffold Utilization for Advanced Probes

Strategies for Functionalization and Diversification of the Indazole Core of 3-(1H-Indazol-5-YL)propanoic acid

The indazole ring system of 3-(1H-Indazol-5-YL)propanoic acid offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Key functionalization strategies include N-alkylation, N-arylation, and halogenation, which can significantly impact the molecule's interaction with biological targets.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole (B372694) moiety within the indazole core are primary targets for substitution. N-alkylation, often achieved by reacting the indazole with alkyl halides in the presence of a base, introduces various alkyl groups. This modification can influence the compound's lipophilicity and steric profile. Similarly, N-arylation, typically performed through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the attachment of aryl or heteroaryl groups. These substitutions can introduce additional pharmacophoric elements and modulate electronic properties. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been reported, showcasing the feasibility of N-arylation on the indazole scaffold nih.gov. While direct examples on 3-(1H-Indazol-5-YL)propanoic acid are not extensively documented in readily available literature, the general reactivity of the indazole ring suggests these transformations are highly probable.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring of the indazole core is a common strategy to enhance binding affinity and modulate metabolic stability. Electrophilic halogenation reactions can introduce halogens at various positions. For example, the synthesis of 6-bromo-3-iodo-1H-indazole has been achieved through treatment with potassium hydroxide (B78521) and iodine nih.gov. The resulting halo-derivatives can serve as versatile intermediates for further diversification through metal-catalyzed cross-coupling reactions. A commercially available example is 3-(5-bromo-1H-indazol-1-yl)propanoic acid, which highlights the application of this strategy keyorganics.net.

Metal-Catalyzed Cross-Coupling Reactions: The halogenated derivatives of 3-(1H-Indazol-5-YL)propanoic acid are valuable precursors for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at specific positions on the indazole ring. This approach allows for extensive exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity.

| Functionalization Strategy | Reagents and Conditions | Potential Outcome | Example (Related Compound) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Increased lipophilicity, altered steric profile | Synthesis of N(1)-substituted indazoles austinpublishinggroup.com |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | Introduction of new pharmacophores, modulated electronics | Synthesis of 1-aryl-5-nitro-1H-indazoles nih.gov |

| Halogenation | N-Halosuccinimide (NBS, NCS), I2, KOH | Enhanced binding affinity, metabolic stability modulation | 3-(5-bromo-1H-indazol-1-yl)propanoic acid keyorganics.net |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | C-C bond formation, introduction of aryl groups | Synthesis of 3-aryl-1H-indazoles nih.gov |

Derivatization of the Carboxylic Acid Moiety for Altered Molecular Properties and Interactions

The carboxylic acid group of 3-(1H-Indazol-5-YL)propanoic acid is a key handle for derivatization, allowing for significant modifications of the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: Conversion of the carboxylic acid to an ester is a straightforward method to increase lipophilicity and potentially improve cell membrane permeability. This is typically achieved through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. The ethyl ester of 3-(1H-indazol-5-yl)propanoic acid is a known derivative, demonstrating the feasibility of this modification.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(1H-indazol-5-yl)propanol. This transformation, typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄), replaces the planar carboxyl group with a more flexible hydroxylmethyl group, which can alter the compound's binding mode and solubility.

| Derivatization | Reagents and Conditions | Resulting Functional Group | Change in Properties |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Increased lipophilicity, potential for prodrug design |

| Amide Formation | Amine, Coupling agent (e.g., EDC, HATU) | Amide | Altered H-bonding, introduction of diverse substituents |

| Reduction | LiAlH₄ or BH₃·THF | Alcohol | Increased flexibility, altered polarity and H-bonding |

Design and Synthesis of Chemically Modified Prodrugs and Pro-compounds (from a chemical strategy perspective)

The development of prodrugs is a key strategy to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility or limited membrane permeability. The carboxylic acid moiety of 3-(1H-Indazol-5-YL)propanoic acid is an ideal handle for prodrug design.

Ester Prodrugs: A common approach is the formation of ester prodrugs, which mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passive diffusion across biological membranes nih.gov. These esters are designed to be stable at physiological pH but are cleaved by endogenous esterases in the plasma or target tissues to release the active carboxylic acid. A variety of alcohols can be used to create these esters, leading to different rates of hydrolysis and pharmacokinetic profiles scirp.org. For example, the synthesis of ester prodrugs of other carboxylic acid-containing compounds has been shown to enhance their antiviral activity google.com.

Acyloxyalkyl Ester Prodrugs: A more sophisticated approach involves the synthesis of acyloxyalkyl esters. These "pro-prodrugs" undergo a two-step activation process. The initial ester is cleaved by esterases to release an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the active drug and formaldehyde. This strategy can offer better control over the release kinetics of the parent drug.

Amide-based Prodrugs: While less common for carboxylic acids, amide-based prodrugs can also be considered. These are generally more stable than esters and may be designed for targeted activation by specific amidases.

The chemical strategy for synthesizing these prodrugs typically involves the activation of the carboxylic acid of 3-(1H-Indazol-5-YL)propanoic acid, for instance with a carbodiimide, followed by reaction with the desired alcohol or a protected amino alcohol.

| Prodrug Strategy | Chemical Modification | Activation Mechanism | Potential Advantage |

| Simple Ester Prodrug | Esterification with various alcohols | Enzymatic hydrolysis by esterases | Increased lipophilicity and membrane permeability |

| Acyloxyalkyl Ester Prodrug | Esterification with an acyloxymethyl halide | Two-step enzymatic and chemical cleavage | Controlled release, potential for reduced toxicity |

| Amino Acid Conjugates | Amide bond formation with an amino acid ester | Hydrolysis by peptidases or esterases | Potential for active transport, improved solubility |

Application of 3-(1H-Indazol-5-YL)propanoic acid as a Core Scaffold for Combinatorial Library Synthesis

The structural features of 3-(1H-Indazol-5-YL)propanoic acid make it a suitable scaffold for the generation of combinatorial libraries. The presence of two distinct points of diversification—the indazole core and the carboxylic acid—allows for the rapid synthesis of a large number of structurally related compounds.

A typical combinatorial approach would involve the solid-phase synthesis of a library of derivatives. The propanoic acid moiety can be used to attach the scaffold to a solid support. Subsequently, the indazole core can be functionalized through various reactions, such as N-alkylation or palladium-catalyzed cross-coupling reactions with a diverse set of building blocks. Finally, cleavage from the solid support, often with concomitant modification of the carboxylic acid (e.g., amidation), would yield the final library of compounds.

While specific examples of large combinatorial libraries based on 3-(1H-Indazol-5-YL)propanoic acid are not prominently featured in the literature, the principles of combinatorial chemistry are readily applicable to this scaffold. The synthesis of compound libraries reminiscent of natural products often utilizes such diversifiable scaffolds to explore a wide chemical space .

Design of Hybrid Molecules Incorporating the 3-(1H-Indazol-5-YL)propanoic acid Unit for Multi-Target Modulators

Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent an emerging strategy for the development of drugs with improved efficacy or the ability to modulate multiple biological targets. The 3-(1H-Indazol-5-YL)propanoic acid scaffold can serve as a core component in the design of such hybrids.

The propanoic acid side chain can act as a linker to connect the indazole moiety to another pharmacophore. The length and flexibility of this linker can be readily modified to optimize the spatial orientation of the two pharmacophoric units. For example, the indazole unit could be combined with another heterocyclic system known to interact with a different biological target, creating a dual-acting agent. The synthesis of such hybrids would typically involve the amide coupling of 3-(1H-Indazol-5-YL)propanoic acid with an amine-functionalized second pharmacophore. The design and synthesis of hybrid molecules containing an imidazole-1,3,4-thiadiazole core have been reported, illustrating a similar strategy of combining different heterocyclic motifs google.com.

Development of Bioconjugates and Chemical Probes based on the Compound

The chemical functionalities of 3-(1H-Indazol-5-YL)propanoic acid make it a suitable candidate for the development of bioconjugates and chemical probes for studying biological systems.

Bioconjugates: The carboxylic acid group can be used to conjugate the molecule to biomolecules such as peptides, proteins, or oligonucleotides. This can be achieved through standard bioconjugation techniques, such as EDC/NHS-mediated amide bond formation. Such bioconjugates could be used for targeted delivery of the indazole moiety to specific cells or tissues researchgate.net. For example, a biotinylated analogue of the related indazole carboxylic acid, gamendazole (B1674601), has been used to study its cellular targets nih.gov.

Fluorescent Probes: The indazole scaffold itself can be a component of a fluorescent probe. The fluorescence properties of indazole derivatives can be tuned by substitution on the aromatic ring nih.gov. By attaching a fluorophore to the 3-(1H-Indazol-5-YL)propanoic acid scaffold, or by modifying the scaffold itself to be fluorescent, chemical probes can be designed to visualize biological processes or to quantify the activity of specific enzymes. The development of fluorescent compounds from 5-nitro-1H-indazole demonstrates the potential of the indazole ring system in the design of fluorescent materials semanticscholar.org. Furthermore, indazole-based fluorophores have been designed that exhibit fluorescence umpolung, a phenomenon where electron-withdrawing groups enhance fluorescence, which could be exploited for developing novel sensors researchgate.net.

| Application | Derivatization Strategy | Purpose | Illustrative Example (Related Compounds) |

| Bioconjugation | Amide coupling of the carboxylic acid to a biomolecule (e.g., peptide, antibody) | Targeted delivery to specific cells or tissues | Biotinylated gamendazole for target identification nih.gov |

| Fluorescent Probes | Attachment of a fluorophore or modification of the indazole to be fluorescent | Visualization of biological processes, target engagement studies | Development of fluorescent materials from indazole derivatives nih.govsemanticscholar.orgrsc.org |

Advanced Research Perspectives and Future Directions

Exploration of Novel Biological Targets and Uncharted Molecular Pathways

The indazole ring system is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. mdpi.com Numerous indazole-containing derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. nih.gov Future research on 3-(1H-Indazol-5-YL)propanoic acid could logically begin by screening it against well-established kinase targets associated with the indazole moiety, including:

Fibroblast Growth Factor Receptors (FGFRs) nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govresearchgate.net

Cyclin-Dependent Kinases (CDKs) nih.govgoogle.com

Anaplastic Lymphoma Kinase (ALK) nih.gov

Polo-like kinase 4 (PLK4) researchgate.netnih.gov

Beyond known targets, the unique structure of 3-(1H-Indazol-5-YL)propanoic acid may enable it to interact with novel or unanticipated molecular pathways. Computational methods and artificial intelligence-based target prediction could be employed to identify potential new biological targets, opening up entirely new therapeutic possibilities. johnshopkins.edu The propanoic acid group, in particular, may facilitate interactions with different binding sites than other explored indazole derivatives, potentially leading to unique biological activity profiles.

Integration with Advanced High-Throughput Screening Technologies and Omics Approaches

Identifying the biological activity of novel molecules like 3-(1H-Indazol-5-YL)propanoic acid is greatly accelerated by modern screening technologies. taylorandfrancis.com Future research efforts will undoubtedly involve the integration of this compound into large chemical libraries for evaluation via high-throughput screening (HTS). nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against specific molecular or cell-based assays to identify "hits"—compounds that exhibit a desired biological effect. taylorandfrancis.com By including 3-(1H-Indazol-5-YL)propanoic acid in HTS campaigns, researchers can efficiently probe its activity against a vast number of targets, significantly speeding up the initial stages of drug discovery. nih.gov

Omics Approaches: Once a hit is identified through HTS, "omics" technologies can be used to elucidate its mechanism of action.

Proteomics: Techniques like the SomaScan platform, which can analyze thousands of proteins simultaneously, can identify which proteins interact directly or indirectly with the compound. taylorandfrancis.com

Genomics and Transcriptomics: These approaches can reveal how the compound affects gene expression, providing a broader picture of the cellular pathways it modulates.

The integration of HTS with omics provides a powerful, multi-faceted approach to not only discover what a compound does but also to understand how it does it on a systemic level.

Collaborative Research Opportunities in Chemical Biology, Pharmacology, and Structural Biology

The journey of a compound from a chemical entity to a research tool or therapeutic lead is an inherently interdisciplinary process. The study of 3-(1H-Indazol-5-YL)propanoic acid creates significant opportunities for collaboration across key scientific fields.

Chemical Biology: Chemical biologists can utilize 3-(1H-Indazol-5-YL)propanoic acid as a chemical probe. By modifying its structure, for example, by attaching fluorescent tags or biotin, they can create tools to study the function and localization of its biological targets within living cells. acs.org

Pharmacology: Pharmacologists would be essential for evaluating the compound's biological effects in more complex systems. This includes cell-based assays to measure anti-proliferative or anti-inflammatory activity and subsequent studies in preclinical models to understand its behavior in a whole organism. nih.govrsc.org

Structural Biology: Should the compound show potent activity against a specific protein, structural biologists could use techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective derivatives. nih.govnih.gov

Development of Sustainable and Green Chemistry Methodologies for Compound Synthesis

As the chemical and pharmaceutical industries move towards more environmentally friendly practices, the development of sustainable synthesis methods is a critical research goal. rsc.org Traditional synthesis of heterocyclic compounds like indazoles often involves multi-step processes that may use harsh reagents or metal catalysts. nih.govorganic-chemistry.org

Future research on 3-(1H-Indazol-5-YL)propanoic acid should prioritize the development of green chemistry methodologies for its production. Potential avenues include:

Metal-Free Reactions: Designing synthetic routes that avoid heavy metal catalysts reduces environmental impact and simplifies purification. organic-chemistry.org

Photocatalysis and Electrochemistry: These modern techniques can enable chemical transformations under mild, ambient conditions, often with high selectivity and reduced waste. acs.orgdoaj.org

One-Pot Reactions: Combining multiple synthetic steps into a single procedure (a "one-pot" reaction) improves efficiency, saves solvents, and reduces waste. organic-chemistry.org

Developing a green, efficient, and scalable synthesis for 3-(1H-Indazol-5-YL)propanoic acid would not only be an academic achievement but also enhance its viability as a precursor for larger-scale research and development. google.com

Contribution to the Rational Design of Indazole-Based Chemical Tools and Precursors for Biological Research

3-(1H-Indazol-5-YL)propanoic acid is well-suited to serve as a foundational scaffold for the rational design of new chemical entities. longdom.org Rational drug design, often aided by computational modeling, uses knowledge of a biological target to design molecules that interact with it effectively. nih.govnih.gov

The structure of 3-(1H-Indazol-5-YL)propanoic acid offers distinct points for chemical modification:

The indazole N-1 position can be substituted to explore interactions with specific pockets of a target's binding site.

The propanoic acid chain provides a carboxylic acid functional group that can form key hydrogen bonds or salt bridges with amino acid residues like arginine or lysine (B10760008).

The aromatic ring of the indazole can be further functionalized to improve properties like potency, selectivity, and solubility.

By systematically modifying this precursor, researchers can develop a library of related compounds. This library can be used to establish structure-activity relationships (SAR), providing deep insights into how chemical modifications influence biological activity. nih.gov This process can lead to the creation of highly potent and selective inhibitors for therapeutic use or finely tuned chemical probes for basic biological research. acs.orglongdom.org

Table 1: Potential Interdisciplinary Research Areas for 3-(1H-Indazol-5-YL)propanoic acid

| Research Area | Focus | Key Disciplines |

|---|---|---|

| Target Identification | Screening against known and novel biological targets (e.g., kinases). | Medicinal Chemistry, Biochemistry |

| Mechanism of Action | Using HTS and Omics to uncover cellular pathways affected by the compound. | Molecular Biology, Systems Biology |

| Pharmacological Profiling | Evaluating anti-proliferative, anti-inflammatory, and other effects in cell and animal models. | Pharmacology, Toxicology |

| Structural Analysis | Determining the 3D structure of the compound bound to its protein target. | Structural Biology, Biophysics |

| Green Synthesis | Developing eco-friendly and efficient methods for compound production. | Organic Chemistry, Chemical Engineering |

| Probe Development | Modifying the compound to create tools for studying biological processes. | Chemical Biology |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-Indazol-5-YL)propanoic acid?

The synthesis typically involves multi-step reactions, starting with condensation of indazole derivatives (e.g., 5-substituted indazole) with a propanoic acid precursor. For example, analogous compounds are synthesized via cyclization reactions under controlled pH and temperature to ensure regioselectivity and high yields . Purification methods such as recrystallization or column chromatography are critical for isolating the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : To confirm the indazole ring substitution pattern and propanoic acid linkage (e.g., ¹H and ¹³C NMR for functional group analysis) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological studies) .

- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts .

Q. What solvents and reaction conditions are suitable for its stability during experiments?

Polar aprotic solvents (e.g., DMF, DMSO) are often used due to the compound’s solubility. Stability tests under varying temperatures (4°C to room temperature) and pH (neutral to mildly acidic) are recommended, as similar compounds show degradation under strong alkaline conditions .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models .

- Structural Confirmation : Ensure batch-to-batch consistency using spectroscopic methods .

- Control Experiments : Include reference compounds (e.g., indazole derivatives with known activities) to validate assay sensitivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Advanced approaches include:

- Flow Chemistry : Enhances reaction control and scalability for multi-step syntheses .

- Catalytic Optimization : Use palladium or copper catalysts for regioselective indazole functionalization .

- Byproduct Analysis : Employ LC-MS to identify and mitigate side reactions (e.g., bromination at unintended positions) .

Q. How does substitution on the indazole ring affect biological activity?

Structure-Activity Relationship (SAR) studies on analogous compounds (e.g., 5-bromo-indazolyl derivatives) reveal that:

- Electron-Withdrawing Groups (EWGs) : Enhance binding to enzymes like kinases but may reduce solubility .

- Positional Modifications : Substitution at the 5-position (vs. 1- or 3-) often improves target specificity .

- Propanoic Acid Chain Length : Shorter chains (e.g., acetic acid analogs) may reduce off-target effects .

Q. What computational tools are effective for predicting its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with proteins like COX-2 or PPARγ. Key parameters include:

- Binding Affinity : Calculated using scoring functions (e.g., ΔG values) .

- Pharmacophore Mapping : To identify critical hydrogen-bonding sites on the indazole ring .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts and IR spectra with PubChem databases for validation .

- Safety Protocols : Handle with PPE (gloves, goggles) due to potential respiratory irritation, as advised for structurally similar acids .

- Ethical Compliance : Adhere to in-vitro research guidelines; avoid in-vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.